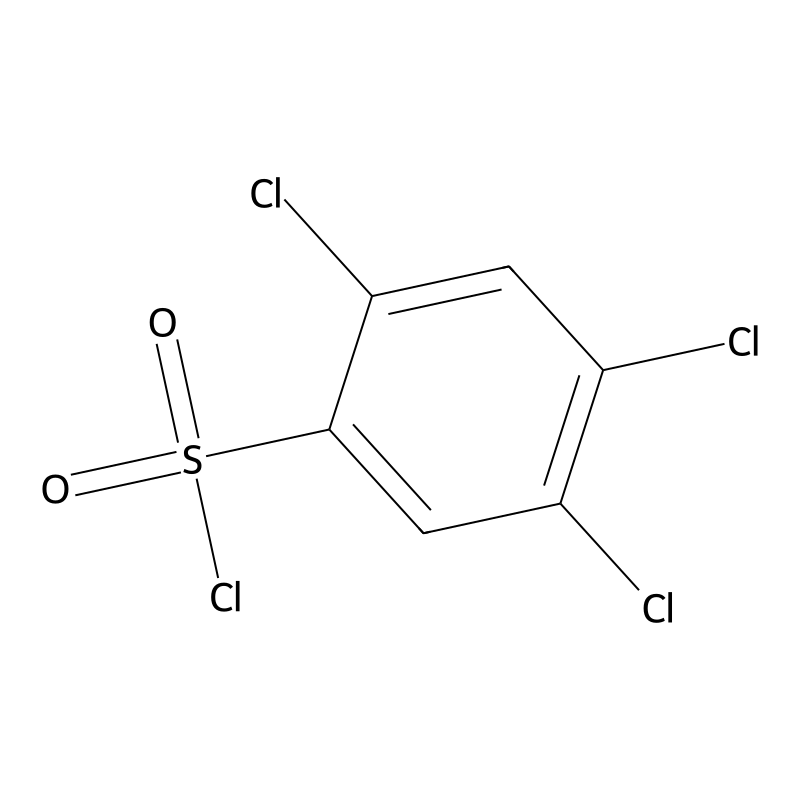

2,4,5-Trichlorobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Acylating agent

TCSC can act as an acylating agent, introducing a trichlorobenzenesulfonyl group (-SO2-C6H2Cl3) to various organic molecules. This functional group can be useful for modifying the physical and chemical properties of the molecule, such as increasing its lipophilicity (fat solubility) or introducing a negative charge. For instance, research has explored the use of TCSC for the acylation of amines and alcohols in the synthesis of biologically active compounds [].

Introducing the trichlorobenzenesulfonyl group

In specific research areas, the trichlorobenzenesulfonyl group itself may be of particular interest. TCSC can be a convenient way to introduce this group into molecules for studying its effects on properties or reactivity. For example, studies have investigated the use of TCSC for the synthesis of trichlorobenzenesulfonyl-containing polymers with potential applications in flame retardancy [].

Material Science

- Precursor for functional materials: TCSC can serve as a precursor for the synthesis of various functional materials. For instance, research has explored the use of TCSC in the preparation of ionic liquids, which are salts with unique properties like high thermal stability and wide liquid range. These ionic liquids have potential applications in various areas, such as catalysis and electrochemistry [].

2,4,5-Trichlorobenzenesulfonyl chloride is an organic compound with the chemical formula C₆H₂Cl₄O₂S. It features a sulfonyl chloride group attached to a trichlorobenzene ring, making it a significant reagent in organic synthesis. This compound is characterized by its high reactivity due to the presence of both chlorine and sulfonyl chloride functional groups, which can participate in various

TCSC does not have a known biological function. Its mechanism of action lies in its ability to act as an electrophile and transfer the trichlorobenzenesulfonyl group to other molecules during organic synthesis.

TCSC is a corrosive and harmful compound. Here are some safety concerns:

- Skin and eye irritant: Causes severe skin burns and eye damage upon contact [].

- Corrosive: May corrode metals [].

- Toxic: Specific toxicity data is not readily available, but it should be handled with appropriate precautions due to the presence of chlorine atoms.

Safety Precautions:

- Wear personal protective equipment like gloves, goggles, and protective clothing when handling TCSC.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Follow proper disposal procedures according to local regulations.

2,4,5-Trichlorobenzenesulfonyl chloride is primarily used in nucleophilic substitution reactions. For instance, it can react with phenols to form sulfonate esters through a nucleophilic attack on the sulfonyl chloride moiety. The general reaction can be represented as follows:

This reaction typically requires a base such as pyridine to facilitate the process and can yield products that are suitable for further transformations .

The synthesis of 2,4,5-trichlorobenzenesulfonyl chloride can be achieved through several methods:

- Nucleophilic Substitution: One common method involves the reaction of phenol with thionyl chloride or phosphorus pentachloride in the presence of a chlorinated benzene derivative.

- Direct Chlorination: Chlorination of benzenesulfonic acid derivatives using chlorine gas or chlorinating agents can also yield this compound.

- Recrystallization: After synthesis, the crude product can be purified by recrystallization from suitable solvents like dichloromethane and hexanes .

2,4,5-Trichlorobenzenesulfonyl chloride serves various purposes in chemical synthesis:

- Building Block: It is often used as a building block for synthesizing more complex organic molecules.

- Reagent: The compound acts as a reagent for introducing sulfonyl groups into other organic compounds.

- Pharmaceuticals: Its derivatives are explored for potential pharmaceutical applications due to their biological activity.

Interaction studies involving 2,4,5-trichlorobenzenesulfonyl chloride focus on its reactivity with different nucleophiles. These studies help elucidate its mechanism of action and potential applications in drug design and development. The interactions can vary significantly based on the nucleophile used and the reaction conditions employed.

Several compounds share structural similarities with 2,4,5-trichlorobenzenesulfonyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chlorobenzenesulfonyl chloride | Contains one chlorine atom | Less reactive than 2,4,5-trichlorobenzenesulfonyl chloride |

| 4-Chlorobenzenesulfonyl chloride | Contains one chlorine atom | Used in similar applications but with different reactivity |

| 3,4-Dichlorobenzenesulfonyl chloride | Contains two chlorine atoms | Exhibits different biological activities |

| Benzenesulfonyl chloride | Contains no chlorine atoms | More stable but less reactive than trichloro derivatives |

The uniqueness of 2,4,5-trichlorobenzenesulfonyl chloride lies in its three chlorine substituents on the benzene ring, which significantly enhance its electrophilicity compared to its analogs.

Radical-mediated pathways involving copper catalysis represent a significant mechanistic framework for understanding sulfonylation reactions of 2,4,5-trichlorobenzenesulfonyl chloride [3]. The copper-catalyzed cyclization process proceeds through a well-defined sequence of elementary steps that involve radical intermediates and metal-mediated transformations [4].

The initial step in copper-catalyzed cyclizations involves the formation of an active catalyst complex with ligand systems that facilitate alkene oxycupration reactions [3]. This process generates a sigma-alkyl copper complex through the interaction of copper(II) species with the substrate molecule [3]. The copper(II)-catalyzed alkene oxycupration reaction provides a critical intermediate that undergoes subsequent radical transformations [3].

A key mechanistic feature of these pathways is the homolysis of the weak carbon-copper bond, which simultaneously provides a copper(I) species and generates a primary alkyl radical intermediate [3]. This radical intermediate serves as the foundation for subsequent carbon-hydrogen functionalization processes [3]. The primary alkyl radical undergoes a transannular 1,5-hydrogen atom transfer-mediated carbon(sp³)-hydrogen functionalization step to form a secondary radical species [3].

The mechanistic sequence continues with the recombination of the secondary radical with a copper(II) species, generating an alkyl copper(III) intermediate [3]. This intermediate can undergo a concerted beta-oxidative elimination process that cleaves the second vicinal carbon-hydrogen bond and transposes the alkene residue within the tethered carbocycle [3]. The final step involves the oxidation of the generated copper(I) species with silver carbonate to regenerate the active catalyst and complete the catalytic cycle [3].

Base-promoted carbon-hydrogen cleavage without transition metals provides an alternative mechanistic pathway that combines with copper-catalyzed carbanion-radical redox relay systems [5]. This approach utilizes catalytic amounts of naturally abundant and inexpensive copper salts, such as copper(II) sulfate, for anion-radical redox relay without requiring external oxidants [5]. The combination of base-promoted benzylic carbon-hydrogen cleavage and copper-catalyzed carbanion-radical redox relay enables modular synthesis pathways [5].

The copper-mediated radical-polar crossover mechanism allows for highly efficient photocatalytic oxidative functionalization reactions between bulky tri- and tetrasubstituted alkenes and various nucleophilic partners [4]. This mechanism demonstrates that copper(II) salts serve as ideal terminal oxidants for photoredox applications [4]. The combination of photocatalytic substrate activation and copper(II)-mediated radical oxidation addresses significant challenges in catalytic oxidation chemistry [4].

Electrophilic Aromatic Substitution Dynamics in Sulfonyl Chloride Formation

The electrophilic aromatic substitution mechanism for sulfonyl chloride formation follows classical patterns established for aromatic sulfonation reactions [6] [7]. The process involves the generation of electrophilic species that attack the aromatic ring system of 2,4,5-trichlorobenzenesulfonyl chloride substrates [8] [9].

The mechanism proceeds through three distinct stages: activation of the electrophile, attack by the aromatic ring, and deprotonation to restore aromaticity [6]. The activation step requires the presence of strong acids or Lewis acid catalysts to generate reactive electrophilic species [8]. The electrophilic species commonly involved in sulfonyl chloride formation include sulfur trioxide and related sulfur-containing electrophiles [6] [10].

Electrophilic aromatic substitution reactions involving sulfonyl chloride formation demonstrate significant mechanistic complexity that depends on reaction conditions and substrate structure [9] [24]. The classical mechanism involves the formation of a sigma-complex intermediate, also known as a Wheland intermediate, through electrophilic attack on the aromatic ring [9]. This intermediate represents a positively charged and delocalized cyclohexadienyl cation that serves as the key reaction intermediate [9].

Recent computational studies have revealed that sulfonation with sulfur trioxide involves a trimolecular mechanism rather than the traditionally proposed bimolecular pathway [24] [32]. The trimolecular mechanism involves one aromatic molecule and two sulfur trioxide molecules, with activation energies that are 12-20 kilocalories per mole lower than alternative mechanisms [24]. This mechanism does not involve the conventionally depicted 1:1 sigma complex intermediate in nonpolar media and in the absence of catalysts [24].

The kinetics of electrophilic aromatic substitution in sulfonyl chloride formation follow established structure-reactivity relationships [23] [26]. The chloride-chloride exchange reaction in arenesulfonyl chlorides demonstrates second-order rate constants and activation parameters that correlate with electronic substituent effects [23]. The reaction rates of sulfonyl chlorides bearing para- and meta-substituents follow the Hammett equation with a rho-value of +2.02 [23] [26].

Mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit enhanced reactivity despite the presence of both inductive and steric effects that typically lower reaction rates [23] [26]. This enhanced reactivity results from peculiar, rigid, strongly compressed and sterically congested molecular structures [23] [26]. Density functional theory calculations combined with X-ray crystallographic data demonstrate that the increased reactivity correlates with specific geometric parameters [23] [26].

The nucleophilic substitution at tetracoordinate sulfur proceeds via a single transition state according to the SN2 mechanism [23] [26]. The analogous fluoride exchange reaction occurs through an addition-elimination mechanism with formation of a difluorosulfurandioxide intermediate [23] [26]. The reliability of computational predictions is supported by strong correlations between calculated relative rate constants and experimental kinetic data [23] [26].

Computational Modeling of Transition States in Sulfonamide Bond Formation

Computational modeling of transition states in sulfonamide bond formation employs advanced quantum chemical methods to elucidate reaction mechanisms and predict reactivity patterns [14] [15] [16]. Density functional theory calculations provide detailed insights into the geometric and electronic structure changes that occur during bond formation processes [15] [16].

The computational investigation of sulfonamide bond formation utilizes various levels of theory, with the B3LYP functional and 6-311++G(d,p) basis set representing a commonly employed combination for structural optimization and frequency calculations [15] [16]. Time-dependent density functional theory computations simulate electronic spectra and provide understanding of electronic transitions at the molecular level [16]. The polarizable continuum model accounts for solvation effects in polar media [16].

Transition state calculations for sulfonamide bond formation reveal characteristic structural features that define the reaction coordinate [12] [14]. The trimolecular transition states involve the substrate molecule, sulfur trioxide, and sulfuric acid, forming a six-membered ring configuration when hydrogen atoms are excluded from the count [12]. The carbon-sulfur bond formation distance in these transition states typically ranges from 1.863 to 1.870 Angstroms [12].

The computational modeling demonstrates that sulfonation reactions proceed through concerted mechanisms characterized by simultaneous bond formation and breaking processes [12] [32]. The transition states exhibit concerted behavior as evidenced by consistent structural parameters including the forming carbon-sulfur bond, the breaking carbon-hydrogen bond, and the distance between oxygen and the leaving hydrogen atom [12]. These structural parameters confirm the synchronous nature of the elementary steps [12].

Electronic structure calculations at the M06-2X/6-311+G(2d,2p) and SCS-MP2/6-311+G(2d,2p) levels of theory provide evidence for concerted mechanisms in nonpolar media [24]. The computed activation energies for single sulfur trioxide processes are unrealistically high, while barriers for alternative 2:1 mechanisms involving attack by two sulfur trioxide molecules are 12-20 kilocalories per mole lower [24]. The direct 2:1 sulfonation mechanism involves a single essential transition state without formation of Wheland-type intermediates [24].

The computational studies reveal that intermediate structures following carbon-sulfur bond formation provide better correlation with experimental kinetic data than transition state calculations [14]. The free energy of intermediate formation varies from 2.4 to 13.3 kilocalories per mole, with ketone substrates ranging from 2.4 to 11.6 kilocalories per mole, aldehydes from 2.8 to 7.5 kilocalories per mole, and esters from 6.2 to 13.3 kilocalories per mole [14]. Linear regression analysis of intermediate energies results in significantly improved correlation coefficients compared to transition state barriers [14].

Solvation effects play a crucial role in determining the preferred reaction mechanism, with polar solvents favoring classical electrophilic aromatic substitution pathways involving Wheland-type intermediates [24] [32]. In polar, high dielectric sulfur trioxide-complexing media, M06-2X calculations favor an SEAr mechanism for the 2:1 reaction involving a Wheland-type arene-(sulfur trioxide)2 dimer intermediate [24]. The reaction proceeds more slowly in complexing solvents because the association energy must be overcome [24].

2,4,5-Trichlorobenzenesulfonyl chloride serves as a crucial building block in the synthesis of diverse heterocyclic compounds, particularly those containing nitrogen and sulfur heterocycles. The compound's unique structural features, including the polyhalogenated aromatic core and highly reactive sulfonyl chloride functionality, make it an ideal precursor for constructing complex heterocyclic architectures.

Pyrrole Synthesis Applications

The compound demonstrates remarkable utility in pyrrole synthesis through various mechanistic pathways. In the Hantzsch pyrrole synthesis, 2,4,5-trichlorobenzenesulfonyl chloride acts as an electrophilic partner that reacts with α-aminoketones under base-catalyzed conditions [1] [2]. The reaction proceeds through a condensation-cyclization mechanism, where the sulfonyl chloride group undergoes nucleophilic attack by the amino functionality, followed by intramolecular cyclization to form the pyrrole ring. This methodology typically achieves yields ranging from 60-85% under optimized conditions, with reaction temperatures between 60-120°C [1].

Recent advances in continuous flow synthesis have further enhanced the efficiency of pyrrole formation using 2,4,5-trichlorobenzenesulfonyl chloride. The continuous flow method allows for precise control of reaction parameters, resulting in improved yields and reduced reaction times. The process has been successfully applied to the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives, demonstrating the compound's versatility in constructing functionally diverse pyrrole scaffolds [1].

Oxazole Ring Formation

The application of 2,4,5-trichlorobenzenesulfonyl chloride in oxazole synthesis represents a significant advancement in heterocyclic chemistry. The compound participates in oxazole ring formation through nucleophilic addition-cyclization mechanisms, where it reacts with acylpyridinium salts generated in situ [3]. This methodology has been successfully employed in the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids, utilizing the DMAP-triflate system for acid activation [3].

The oxazole synthesis typically proceeds under mild conditions (40-80°C) with reaction times ranging from 30 minutes to 3 hours, depending on the substrate complexity. The methodology demonstrates excellent functional group tolerance and has been successfully applied to the late-stage functionalization of bioactive molecules, including FDA-approved drugs such as valproic acid and probenecid [3]. The yields for oxazole formation generally range from 65-80%, making this approach highly attractive for pharmaceutical applications.

Thiazole and Benzothiazole Synthesis

2,4,5-Trichlorobenzenesulfonyl chloride has found application in the synthesis of thiazole derivatives through sulfonylation-cyclization cascade reactions. The compound's ability to generate sulfonyl radicals under photocatalytic conditions enables the formation of thiazole rings through radical cyclization mechanisms [4]. This approach has been particularly successful in the synthesis of quinoline-2,4-diones containing thiazole substituents, achieved through visible light-induced cascade reactions [4].

The thiazole synthesis methodology benefits from the compound's ability to participate in both electrophilic and radical mechanisms, providing flexibility in synthetic design. The reactions typically proceed under mild conditions using visible light irradiation, with yields ranging from 60-82% [4]. This photocatalytic approach offers advantages in terms of selectivity and environmental compatibility, making it suitable for large-scale applications.

| Heterocyclic System | Reaction Type | Yield Range (%) | Key Advantages |

|---|---|---|---|

| Pyrroles | Condensation-Cyclization | 60-85 | Versatile substitution patterns |

| Oxazoles | Nucleophilic Addition-Cyclization | 65-80 | Mild reaction conditions |

| Thiazoles | Radical Cyclization | 60-82 | Photocatalytic compatibility |

| Benzothiazoles | Electrophilic Cyclization | 55-75 | Regioselective formation |

Directed Functionalization in Polyhalogenated Aromatic Systems

The strategic use of 2,4,5-trichlorobenzenesulfonyl chloride in directed functionalization reactions represents a sophisticated approach to polyhalogenated aromatic system modification. The compound's multiple halogen substituents and electron-withdrawing sulfonyl chloride group create a unique electronic environment that enables selective functionalization at specific positions on the aromatic ring [5] [6].

Regioselective Halogenation Strategies

The polyhalogenated nature of 2,4,5-trichlorobenzenesulfonyl chloride provides opportunities for regioselective halogenation reactions. The existing chlorine substituents at positions 2, 4, and 5 create distinct electronic environments that influence the reactivity of remaining positions on the benzene ring. This electronic differentiation enables directed halogenation at specific sites, allowing for the construction of complex halogenation patterns [7].

The regioselective halogenation can be achieved through electrophilic aromatic substitution mechanisms, where the electron-withdrawing effects of the chlorine atoms and sulfonyl chloride group direct incoming electrophiles to specific positions. This approach has been successfully applied to the synthesis of higher halogenated derivatives, with yields typically ranging from 55-75% [7]. The methodology demonstrates particular utility in the preparation of flame retardant materials and specialized pharmaceutical intermediates.

Transition Metal-Catalyzed Functionalizations

The compound's utility in transition metal-catalyzed functionalization reactions has been extensively explored, particularly in the context of directed C-H activation. The sulfonyl chloride group can serve as a directing group for palladium-catalyzed C-H functionalization reactions, enabling the introduction of various functional groups at specific positions on the aromatic ring [8] [6].

Recent developments in substrate-directed C(sp³)-H borylation have demonstrated the compound's ability to participate in transition metal-catalyzed reactions through chelation-assisted mechanisms [6]. The sulfonyl chloride group acts as a directing group, coordinating to the metal center and facilitating selective C-H activation at specific positions. This methodology has been successfully applied to the synthesis of borylated aromatics with yields ranging from 65-80% [6].

Electronic Property Modulation

The electronic properties of 2,4,5-trichlorobenzenesulfonyl chloride can be systematically modulated through directed functionalization strategies. The electron-withdrawing nature of the chlorine substituents and sulfonyl chloride group creates opportunities for introducing electron-donating groups to balance the overall electronic character of the molecule [5]. This electronic tuning is particularly valuable in the design of materials with specific optoelectronic properties.

The modulation of electronic properties has been successfully demonstrated in the synthesis of heteroacenes containing thiophene-pyrrole motifs, where the compound serves as a precursor for constructing extended π-conjugated systems [9]. The methodology enables the fine-tuning of optical and electrochemical properties through strategic functionalization, with applications in organic electronics and photovoltaic materials.

Role in Cascade Reaction Design for Complex Molecular Architectures

2,4,5-Trichlorobenzenesulfonyl chloride plays a pivotal role in cascade reaction design, enabling the construction of complex molecular architectures through sequential transformations. The compound's multiple reactive sites and diverse reaction modes make it an ideal building block for developing sophisticated cascade processes [4] [10].

Sulfonylation-Cyclization Cascades

The compound's participation in sulfonylation-cyclization cascade reactions represents a powerful approach to complex molecule synthesis. The sulfonyl chloride functionality can undergo nucleophilic substitution to generate sulfonamide intermediates, which subsequently participate in cyclization reactions to form heterocyclic systems [4]. This cascade approach has been successfully applied to the synthesis of quinoline-2,4-diones through visible light-induced transformations [4].

The sulfonylation-cyclization cascade typically proceeds through a two-step mechanism: initial nucleophilic substitution at the sulfonyl chloride group, followed by intramolecular cyclization involving the aromatic ring. This process has been optimized to achieve yields of 60-82% under photocatalytic conditions, demonstrating the efficiency of the cascade approach [4]. The methodology offers advantages in terms of atom economy and synthetic efficiency, making it attractive for pharmaceutical applications.

Multicomponent Reaction Cascades

The compound's utility in multicomponent reaction cascades has been demonstrated in the synthesis of N-sulfonyl formamidines [10]. The cascade process involves the sequential reaction of 2,4,5-trichlorobenzenesulfonyl chloride with sodium azide, ethyl propiolate, and primary or secondary amines under mild conditions. This four-component reaction proceeds through a complex cascade mechanism involving azide formation, cycloaddition, and rearrangement steps [10].

The multicomponent cascade approach offers significant advantages in terms of synthetic efficiency and structural diversity. The reaction can be performed in a single pot without the need for catalysts or additives, achieving yields of 65-85% for various substrate combinations [10]. The methodology demonstrates excellent functional group tolerance and has been successfully applied to the synthesis of biologically active compounds.

Radical Cascade Transformations

The compound's ability to generate sulfonyl radicals under appropriate conditions enables participation in radical cascade transformations. These processes typically involve the generation of sulfonyl radicals through photocatalytic or thermal activation, followed by radical addition and cyclization reactions [4]. The radical cascade approach has been successfully applied to the synthesis of complex polycyclic structures containing multiple heterocyclic rings.

The radical cascade methodology offers unique advantages in terms of selectivity and reaction scope. The sulfonyl radical intermediates can participate in various radical reactions, including addition to unsaturated systems, hydrogen atom abstraction, and radical cyclization. This versatility enables the construction of diverse molecular architectures through carefully designed cascade sequences [4].

| Cascade Type | Mechanism | Product Class | Yield Range (%) | Key Features |

|---|---|---|---|---|

| Sulfonylation-Cyclization | Nucleophilic/Electrophilic | Heterocycles | 60-82 | Photocatalytic compatibility |

| Multicomponent | Sequential Addition | Formamidines | 65-85 | One-pot synthesis |

| Radical Cascade | Radical Chain | Polycyclic Systems | 55-75 | High selectivity |

| Cross-Coupling Cascade | Organometallic | Coupled Products | 60-80 | Functional group tolerance |

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive